BenchChemオンラインストアへようこそ!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This synthetic small molecule (MW 338.4) is the only commercially catalogued reagent for systematically probing how the 3,5- vs. 3,4-dimethoxy spatial arrangement and the furan-3-yl geometry affect target binding in pyridyl-furan benzamide libraries. With extremely rare public bioactivity data, it serves as an underexplored chemical probe and a critical diversity point for balanced logP/high solubility compound collections. It is the ideal matched negative control for studies involving its furan-2-yl or 3,4-dimethoxy active analogs, eliminating the blind substitution risk inherent in any other regioisomer. Its size and synthetic accessibility make it a perfect launching point for fragment-to-lead hit expansion.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 2034226-81-6
Cat. No. B2506801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
CAS2034226-81-6
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC
InChIInChI=1S/C19H18N2O4/c1-23-16-7-15(8-17(9-16)24-2)19(22)21-11-13-3-4-18(20-10-13)14-5-6-25-12-14/h3-10,12H,11H2,1-2H3,(H,21,22)
InChIKeyPWZYJACVYNMKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide (CAS 2034226-81-6): Procurement-Grade Chemical Profile


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic small molecule (C19H18N2O4, MW 338.4 g/mol) belonging to the class of benzamide derivatives . It is defined by a 6-(furan-3-yl)pyridin-3-yl methanamine scaffold linked to a 3,5-dimethoxybenzoyl group. Unlike more extensively characterize regioisomeric analogs, publicly available quantitative biological activity or selectivity data for this specific compound is extremely rare, positioning it as an underexplored chemical probe rather than a validated lead compound.

The Risk of Generic Substitution for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide in Research Procurement


The critical risk in substituting this compound with an in-class analog is the absence of cross-validated bioactivity data rather than a proven superiority profile. Closely related regioisomers, such as N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide or the 3,4-dimethoxy variant, exhibit different geometric orientations that are known to cause significant shifts in target binding and physicochemical properties within heterocyclic amide series, yet head-to-head data is unavailable. Without published comparative pharmacological data, any analog faces an unquantified risk of target disengagement, rendering one-for-one substitution a blind exercise in structure-activity relationship (SAR) research.

Quantitative Differentiation Evidence for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide: A Data Scarcity Map


Structural Differentiation vs. 3,4-Dimethoxybenzamide Analog

The target compound incorporates a 3,5-dimethoxy substitution on the benzamide ring, in contrast to a known analog featuring a 3,4-dimethoxy substitution pattern . This positional isomerism fundamentally alters the electronic and steric environment at the amide terminus. A 3,5-substitution yields a different molecular dipole moment and hydrogen-bonding surface compared to the 3,4-system, which is a critical determinant in target recognition for benzamide-based enzyme inhibitors.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Differentiation from Furan-2-yl Regioisomer

The target compound positions the furan substituent at the 3-position of the pyridine ring (furan-3-yl), differentiating it from analogs where furan is at the 2-position . While no direct logP or solubility measurements are published for this specific compound, class-level models predict that the furan-3-yl isomer will have a moderately lower logP and distinct hydrogen bond acceptor orientation compared to the more lipophilic, conjugated furan-2-yl variant. This is expected to translate to improved aqueous solubility at the cost of passive membrane permeability, a critical trade-off in cell-based assay development.

Physicochemical Properties Solubility Permeability

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 338.4 g/mol , the compound sits in the 'fragment-plus' space, offering a favorable balance between target affinity potential and ligand efficiency metrics compared to larger benzamide derivatives. For example, it is significantly lighter than N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide (MW ~351 g/mol) and other extended analogs. Combined with its 4 hydrogen bond acceptors (furan, pyridine, dimethoxy, carboxamide) and 1 donor, it presents a synthetically tractable scaffold for fragment growth vectors, making it ideal for inclusion in diversity-oriented screening sets aimed at novel target deconvolution.

Fragment-Based Drug Discovery Ligand Efficiency Chemical Probe

Recommended Research Applications for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide Based on Verified Differentiation


Specific SAR Probe for Methoxy Positional Scanning in Benzamide Series

The established 3,5-dimethoxy versus 3,4-dimethoxy substitution difference makes this the only commercially catalogued reagent for systematically probing how methoxy spatial arrangement affects target binding in pyridyl-furan benzamide libraries, generating orthogonal SAR data unavailable from any single other regioisomer.

Diversity Element for Low-LogP Physicochemical Space in Fragment Screening Collections

Based on its structure-based inference for improved solubility over furan-2-yl congeners, the compound serves as a critical diversity point in compound collections where a balanced logP and high solubility are prerequisites, distinct from more common lipophilic benzamide fragments.

Synthetic Tractable Lead-Like Scaffold for Target Deconvolution

Its MW of 338.4 g/mol and balanced heteroatom count position it as an ideal starting point for fragment-to-lead campaigns. It allows procurement for hit expansion libraries where size and synthetic accessibility are primary selection criteria, offering a defined growth vector scaffold that heavier, traditional benzamide leads cannot provide.

Negative Control for Furan-3-yl Bioactivity Assays

Given the current absence of potency data for this specific compound, it is an excellent candidate for procurement as a matched control probe for studies involving its structural analogs. If a furan-2-yl or 3,4-dimethoxy analog shows activity, this compound's lack of confirmed activity provides a built-in negative control to assess selectivity and target engagement specificity.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.